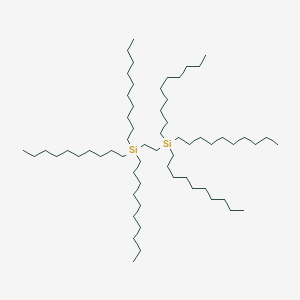
Ethylenebis(tris(decyl)silane)
Cat. No. B8739374
M. Wt: 931.9 g/mol
InChI Key: SRUMEPWGHNJFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06278011B1
Procedure details


The reaction was carried out in a similar manner as described in Example I. A mixture of (n-C10H21)3SiH (25.0 g, 55.3 mmole), (n-C10H21)3SiCH═CH2 (26.4 g, 55.3 mmole) and Pt(acetylacetonate)2 (22 mg, 5.53×10−2 mmole) was placed in the flask. The reaction mixture was stirred at room temperature for two days and then at ˜40° C. for another two days. The product was purified by column chromatography as described in Example I. After removal of the solvent, a crude product was obtained. The crude product was distilled to remove the low boiling components at <230° C./5×10−5 mmHg and yielded the desired product (n-C10H21)3SiCH2CH2Si(n-C10H21)3 (48.4 g, colorless liquid, 94 percent yield). The infrared spectrum and mass spectra data were consistent with the expected structure. In the analysis for C62H130Si2, the amount calculated was: C, 79.91; H, 14.06; Si, 6.03 percent, while the amount found was: C, 80.12; H, 14.15; Si, 5.92 percent.

Name
(n-C10H21)3SiCH═CH2
Quantity
26.4 g
Type
reactant
Reaction Step One

[Compound]
Name
Pt(acetylacetonate)2
Quantity
22 mg
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[SiH:1]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Si:32]([CH:63]=[CH2:64])([CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH3:62])([CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH3:52])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>>[Si:1]([CH2:64][CH2:63][Si:32]([CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH3:52])([CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH3:62])([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
[SiH](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC
|
|
Name
|
(n-C10H21)3SiCH═CH2
|
|
Quantity
|
26.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](CCCCCCCCCC)(CCCCCCCCCC)(CCCCCCCCCC)C=C
|
[Compound]
|
Name
|
Pt(acetylacetonate)2
|
|
Quantity
|
22 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for two days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at ˜40° C. for another two days
|
|
Duration
|
2 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a crude product was obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the low boiling components at <230° C./5×10−5 mmHg
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](CCCCCCCCCC)(CCCCCCCCCC)(CCCCCCCCCC)CC[Si](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 48.4 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
